molecular formula C13H29NO3Si B11847217 (2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate

(2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate

Cat. No.: B11847217
M. Wt: 275.46 g/mol
InChI Key: FRMOCVAJFNCYBK-UHFFFAOYSA-N
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Description

(2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, a triethylsilyl group, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate typically involves multiple steps. One common method starts with the reaction of dimethylamine with ethylene oxide to form 2-(Dimethylamino)ethanol . This intermediate is then reacted with triethylsilyl chloride in the presence of a base to introduce the triethylsilyl group. Finally, the resulting compound is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

(2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which (2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the triethylsilyl group provides steric hindrance and hydrophobic interactions. These properties make the compound useful in modifying the behavior of other molecules in chemical reactions and biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C13H29NO3Si

Molecular Weight

275.46 g/mol

IUPAC Name

[2-(dimethylamino)ethoxy-triethylsilylmethyl] acetate

InChI

InChI=1S/C13H29NO3Si/c1-7-18(8-2,9-3)13(17-12(4)15)16-11-10-14(5)6/h13H,7-11H2,1-6H3

InChI Key

FRMOCVAJFNCYBK-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C(OCCN(C)C)OC(=O)C

Origin of Product

United States

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